molecular formula C13H10N2O5 B1241363 5'-Hydroxy Thalidomide CAS No. 222991-42-6

5'-Hydroxy Thalidomide

Cat. No.: B1241363
CAS No.: 222991-42-6
M. Wt: 274.23 g/mol
InChI Key: HHTOWVWIVBSOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis,trans-5'-hydroxythalidomide is a member of phthalimides.

Scientific Research Applications

Enzymatic Synthesis and Angiogenesis Inhibition

  • The synthesis of both enantiomers of cis-5'-hydroxythalidomide was achieved through enzymatic kinetic resolution using Pseudomonas stutzeri lipase TL. The cis-5'-hydroxythalidomide enantiomers exhibit stability against racemization and epimerization at physiological pH. However, they were found inactive in inhibiting angiogenesis based on a tube formation assay (Yamamoto et al., 2008).

In vitro Biotransformation and Stereochemical Characterization

  • Circular dichroism (CD) spectroscopy was utilized to characterize the stereochemistry of hydroxylated metabolites formed during the in vitro biotransformation of thalidomide enantiomers. The results provided a reliable determination of the absolute stereostructure for all metabolites, indicating that the chiral center of thalidomide remains unaffected by the stereoselective biotransformation process (Meyring et al., 2002).

Cytochrome P450-Catalyzed Biotransformation and Pharmacogenetics

  • The antiangiogenic property of thalidomide requires biotransformation catalyzed by cytochrome P450 (CYP), specifically CYP2C19, which is responsible for 5-hydroxylation and 5’-hydroxylation of thalidomide in humans. A study exploring the association between CYP2C19 genotypes and the formation of hydroxylated metabolites suggested that patients with poor metabolizing phenotype of CYP2C19 might receive minimal benefit from thalidomide treatment (Ando et al., 2002).

Structural Analysis and Drug Design

  • The structural bases for the proteasomal degradation induced by 5-hydroxythalidomide, a primary thalidomide metabolite, were elucidated. The study revealed how the additional hydroxy group of 5-hydroxythalidomide enhances the interaction with cereblon (CRBN), leading to SALL4-specific proteasomal degradation. This insight is valuable for understanding the pharmaceutical action of immunomodulatory drugs (IMiDs) and can aid in the design and development of new drugs (Furihata et al., 2020).

Properties

IUPAC Name

2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTOWVWIVBSOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432240
Record name 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name cis,trans-5'-Hydroxythalidomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

222991-42-6
Record name 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5'-Hydroxy Thalidomide
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5'-Hydroxy Thalidomide
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5'-Hydroxy Thalidomide
Reactant of Route 4
5'-Hydroxy Thalidomide
Reactant of Route 5
5'-Hydroxy Thalidomide
Reactant of Route 6
5'-Hydroxy Thalidomide

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